molecular formula C19H18N4O3 B603941 N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119503-37-5

N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603941
CAS No.: 1119503-37-5
M. Wt: 350.4g/mol
InChI Key: JJJZMCAPIMNQNC-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazoline-2-carboxamide: Shares a similar core structure but lacks the phenylcarbonyl group.

    N-{3-[(phenylcarbonyl)amino]propyl}quinazoline-2-carboxamide: Similar but without the hydroxy group.

Uniqueness

N-[3-(benzoylamino)propyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1119503-37-5

Molecular Formula

C19H18N4O3

Molecular Weight

350.4g/mol

IUPAC Name

N-(3-benzamidopropyl)-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H18N4O3/c24-17(13-7-2-1-3-8-13)20-11-6-12-21-19(26)16-22-15-10-5-4-9-14(15)18(25)23-16/h1-5,7-10H,6,11-12H2,(H,20,24)(H,21,26)(H,22,23,25)

InChI Key

JJJZMCAPIMNQNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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